(R)-3-Benzylmorpholine hcl (R)-3-Benzylmorpholine hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13629755
InChI: InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)8-11-9-13-7-6-12-11;/h1-5,11-12H,6-9H2;1H/t11-;/m1./s1
SMILES: C1COCC(N1)CC2=CC=CC=C2.Cl
Molecular Formula: C11H16ClNO
Molecular Weight: 213.70 g/mol

(R)-3-Benzylmorpholine hcl

CAS No.:

Cat. No.: VC13629755

Molecular Formula: C11H16ClNO

Molecular Weight: 213.70 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-Benzylmorpholine hcl -

Specification

Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
IUPAC Name (3R)-3-benzylmorpholine;hydrochloride
Standard InChI InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)8-11-9-13-7-6-12-11;/h1-5,11-12H,6-9H2;1H/t11-;/m1./s1
Standard InChI Key YPBSZAVJNVJGHC-RFVHGSKJSA-N
Isomeric SMILES C1COC[C@H](N1)CC2=CC=CC=C2.Cl
SMILES C1COCC(N1)CC2=CC=CC=C2.Cl
Canonical SMILES C1COCC(N1)CC2=CC=CC=C2.Cl

Introduction

Chemical Structure and Physicochemical Properties

(R)-3-Benzylmorpholine hydrochloride (CAS: 1172897-29-8) is a stereospecific compound with the molecular formula C₁₁H₁₆ClNO and a molar mass of 213.70 g/mol . Its structure comprises a morpholine ring (a six-membered heterocycle containing oxygen and nitrogen) substituted at the 3-position with a benzyl group, with the hydrochloride salt enhancing its stability and solubility in polar solvents .

Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₁H₁₆ClNO
Molar Mass213.70 g/mol
SolubilitySoluble in polar solvents
Storage ConditionsSealed, room temperature
Optical Rotation (If Reported)Not explicitly documented-

The compound’s stereochemistry at the 3-position (R-configuration) is critical for its biological interactions, as enantiomeric purity often dictates pharmacological efficacy .

Synthesis and Preparation

Catalytic Hydrogenation

A common synthesis route involves the reduction of a lactam intermediate. For example, ethyl (R)-4-benzyl-5-oxomorpholine-3-carboxylate is treated with borane-dimethylsulfide complex in tetrahydrofuran (THF) at 0–20°C, followed by hydrolysis to yield the target compound . This method, adapted from Brown (1985), achieves a 68% yield and emphasizes the importance of controlled reaction conditions to preserve stereochemical integrity .

Nickel-Catalyzed Hydrogenation

Patent CN101817779B describes a scalable industrial method using a nickel-based catalyst under moderate hydrogen pressure (3–5 atm) . The process begins with quaternization of 3-hydroxypyridine with benzyl chloride, followed by catalytic hydrogenation to produce the morpholine derivative . This approach prioritizes cost efficiency and safety, with reported purities exceeding 95% .

Key Reaction Steps:

  • Quaternization: 3-Hydroxypyridine + Benzyl chloride → N-Benzyl-3-pyridinium chloride .

  • Reduction: Catalytic hydrogenation with Ni catalyst → (R)-3-Benzylmorpholine .

Applications in Research and Industry

Pharmaceutical Development

(R)-3-Benzylmorpholine HCl serves as a key intermediate in synthesizing analgesics and anti-inflammatory agents . Its morpholine core mimics bioactive motifs found in neurotransmitters, enabling its use in central nervous system (CNS) drug discovery .

Neuroscience Research

The compound’s ability to modulate neurotransmitter systems has been explored in studies on dopamine and serotonin receptors, offering insights into treatments for mood disorders . For instance, its structural similarity to phenmetrazine analogs suggests potential anorectic effects .

Antimicrobial Activity

Preliminary studies indicate efficacy against Gram-positive bacteria, with MIC values comparable to standard antibiotics . This application remains under investigation, with mechanistic studies focusing on membrane disruption .

Material Science

Incorporated into polymer matrices, (R)-3-Benzylmorpholine HCl enhances thermal stability and mechanical strength, making it valuable in high-performance materials .

Pharmacological and Toxicological Profile

Toxicity

Acute toxicity studies in rodents report LD₅₀ values >500 mg/kg (oral), with adverse effects including respiratory irritation at high doses . Chronic exposure data are sparse, necessitating caution in industrial handling .

Analytical Characterization

Chromatographic Methods

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity assessment, using a C18 column and acetonitrile/water mobile phase .

Spectroscopic Data

  • ¹H NMR (D₂O): δ 7.35–7.25 (m, 5H, Ar-H), 4.10 (s, 1H, CH), 3.85–3.50 (m, 4H, morpholine-H) .

  • IR (KBr): 2500 cm⁻¹ (N⁺H stretch), 1600 cm⁻¹ (C=C aromatic) .

Recent Advances and Future Directions

Recent patents highlight innovations in enantioselective synthesis, such as chiral auxiliaries and asymmetric catalysis . Computational modeling studies aim to optimize receptor binding for CNS-targeted therapies .

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